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For Researchers, Scientists, and Drug Development Professionals

The landscape of lead-free solders is continually evolving, driven by the dual needs for

enhanced performance and environmental compliance. Among the various alloying elements,

Antimony (Sb) and Bismuth (Bi) have emerged as key players in the development of next-

generation solder materials, particularly within the widely used Tin-Silver-Copper (Sn-Ag-Cu or

SAC) system. This guide provides an objective comparison of the performance of

Antimony(3+) and Bismuth(3+) as alloying elements in lead-free solders, supported by

experimental data to aid researchers and material scientists in their selection process.

Performance Comparison: A Tabular Analysis
The addition of Antimony or Bismuth to lead-free solders significantly influences their material

properties. The following tables summarize key quantitative data from various studies to

facilitate a direct comparison.

Table 1: Influence on Melting Properties
The melting range of a solder alloy is a critical parameter for the soldering process. The solidus

is the temperature at which the alloy begins to melt, while the liquidus is the temperature at

which it becomes completely molten. The difference between these two temperatures is known

as the pasty range.
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Alloy Composition
(wt.%)

Solidus (°C) Liquidus (°C) Pasty Range (°C)

Sn-3.0Ag-0.5Cu

(SAC305)
217 220 3

Sn-1.0Ag-0.5Cu-1.0Bi ~215 ~225 ~10

Sn-1.0Ag-0.5Cu-2.0Bi ~212 ~223 ~11

Sn-1.0Ag-0.5Cu-3.0Bi ~209 ~221 ~12

Sn-0.6Ag-0.7Cu-3.0Bi ~212 ~219 ~7

Sn-0.6Ag-0.7Cu-6.0Bi ~205 ~220 ~15

Sn-3.0Ag-0.5Cu-

0.5Sb
~217 ~221 ~4

Sn-3.0Ag-0.5Cu-

1.0Sb
~218 ~222 ~4

Sn-3.0Ag-0.5Cu-

3.0Sb
~220 ~225 ~5

Sn-5.0Sb 238 241 3

Note: Data is compiled from multiple sources and may vary slightly depending on the specific

experimental conditions.

Table 2: Impact on Mechanical Properties
The mechanical integrity of solder joints is paramount for the reliability of electronic devices.

Key mechanical properties include ultimate tensile strength (UTS), which is the maximum

stress a material can withstand while being stretched or pulled, and elongation, which

measures the material's ductility.
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Alloy Composition (wt.%)
Ultimate Tensile Strength
(UTS) (MPa)

Elongation (%)

Sn-3.0Ag-0.5Cu (SAC305) 29.2 - 45 19 - 48

Sn-2.0Ag-0.5Cu-1.0Bi 43.7 13

Sn-3.5Ag-0.9Cu-0.5Bi ~50 -

Sn-3.5Ag-0.9Cu-1.5Bi ~50 -

Sn-3.5Ag-0.9Cu-2.0Bi <50 -

Sn-0.6Ag-0.7Cu-3.0Bi ~48 ~30

Sn-0.6Ag-0.7Cu-6.0Bi ~60 ~20

Sn-3.0Ag-0.5Cu-0.5Sb ~35 ~40

Sn-3.0Ag-0.5Cu-1.0Sb ~38 ~35

Sn-3.0Ag-0.5Cu-3.0Sb 40.4 25.4

Note: Data is compiled from multiple sources and represents values at room temperature.

Mechanical properties can be significantly influenced by factors such as strain rate and thermal

aging.

Visualizing the Impact: Microstructure and
Experimental Workflow
The following diagrams, generated using the DOT language, provide a visual representation of

key concepts in solder alloy development and testing.
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Experimental Workflow: Solder Paste Characterization

Alloy Preparation

Melting Point Analysis (DSC) Microstructure Analysis (SEM) Mechanical Testing Thermal Fatigue Testing Electrochemical Migration Testing

Data Analysis & Comparison

Click to download full resolution via product page

Caption: A generic experimental workflow for the characterization of new solder paste

formulations.
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Influence of Alloying Elements on Solder Joint Microstructure

Molten Solder

Solidification

Sn-Ag-Cu Solder

Addition of Sb/Bi

Refined Grain Structure Solid Solution Strengthening Precipitation of Fine Intermetallics

Improved Mechanical Properties

Click to download full resolution via product page

Caption: The influence of Antimony and Bismuth on the resulting microstructure and properties

of a solder joint.

Experimental Protocols: A Methodological Overview
The data presented in this guide is derived from a variety of standardized experimental

procedures. Below is a summary of the typical methodologies employed in the characterization

of lead-free solder alloys.
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Melting Point Analysis (Differential Scanning
Calorimetry - DSC)

Objective: To determine the solidus and liquidus temperatures of the solder alloy.

Procedure:

A small, precisely weighed sample of the solder alloy is placed in a DSC crucible.

An empty, sealed crucible is used as a reference.

The sample and reference are heated at a controlled rate (e.g., 5-10°C/min) in an inert

atmosphere (e.g., nitrogen).

The DSC instrument measures the difference in heat flow required to raise the

temperature of the sample and the reference.

The solidus and liquidus temperatures are identified as the onset and peak of the

endothermic melting event on the resulting thermogram.

Mechanical Testing
a. Tensile Testing:

Objective: To determine the ultimate tensile strength (UTS) and elongation of the bulk

solder.

Procedure:

Bulk solder samples are cast into a standardized "dog-bone" shape.

The samples are placed in a universal testing machine.

A tensile load is applied at a constant strain rate until the sample fractures.

The stress and strain are continuously recorded to generate a stress-strain curve, from

which the UTS and elongation are determined.
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b. Shear Testing:

Objective: To evaluate the strength of the solder joint between a component and the

substrate.

Procedure:

Components are soldered to a printed circuit board (PCB) test coupon.

A shear tool is positioned at a specific height against the side of the component.

A lateral force is applied at a constant speed until the component is sheared off.

The peak force required for shearing is recorded as the shear strength.

Microstructural Analysis (Scanning Electron Microscopy
- SEM)

Objective: To visualize the grain structure and intermetallic compound (IMC) formation within

the solder joint.

Procedure:

A cross-section of the solder joint is prepared by mounting the sample in an epoxy resin.

The mounted sample is ground and polished to a mirror-like finish.

The polished surface may be etched with a chemical solution to reveal the grain

boundaries and different phases.

The sample is then examined under a scanning electron microscope (SEM) to observe the

microstructure. Energy-dispersive X-ray spectroscopy (EDS) can be used to identify the

elemental composition of different phases.

Thermal Fatigue Testing
Objective: To assess the reliability of solder joints under repeated temperature fluctuations.
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Procedure:

Test vehicles with daisy-chained solder joints are subjected to thermal cycling in a

temperature-controlled chamber.

A common temperature cycle profile is -40°C to 125°C with specified ramp and dwell

times, as outlined in standards like IPC-9701.

The electrical resistance of the daisy chains is continuously monitored. An increase in

resistance beyond a certain threshold indicates a solder joint failure.

The number of cycles to failure is recorded for each joint, and the data is often analyzed

using Weibull statistics to determine the characteristic life.

Electrochemical Migration (ECM) Testing
Objective: To evaluate the propensity of a solder alloy to form dendritic growths that can lead

to short circuits in the presence of moisture and an electric field.

Procedure:

A test pattern, typically an interdigitated comb structure on a PCB, is coated with the

solder paste and reflowed.

The test board is placed in a humidity chamber with controlled temperature and humidity

(e.g., 85°C and 85% RH).

A DC voltage bias is applied between the conductors of the comb pattern.

The leakage current between the conductors is monitored over time. A sudden drop in

resistance or a significant increase in leakage current indicates the formation of a dendrite

and thus a failure. The time to failure is recorded.

Concluding Remarks
The choice between Antimony and Bismuth as an alloying addition to lead-free solders is a

complex decision that depends on the specific application requirements.
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Bismuth is highly effective in reducing the melting point of SAC solders, which can be

advantageous for soldering temperature-sensitive components. It also provides significant

solid solution strengthening, leading to a notable increase in tensile strength. However, this

increase in strength is often accompanied by a decrease in ductility, which can be a concern

in applications subjected to high mechanical stress or shock.

Antimony also contributes to the strength of the solder alloy through solid solution

strengthening and the formation of fine intermetallic compounds. Its effect on the melting

point is less pronounced than that of Bismuth, with some studies indicating a slight increase.

Antimony is often favored for its ability to improve thermal fatigue resistance.

Ultimately, the selection of the appropriate alloying element requires a thorough evaluation of

the trade-offs between melting temperature, mechanical strength, ductility, and reliability under

specific operating conditions. The experimental data and methodologies presented in this guide

are intended to provide a solid foundation for researchers and engineers to make informed

decisions in the development and application of advanced lead-free solder materials.

To cite this document: BenchChem. [A Comparative Guide: Antimony(3+) vs. Bismuth(3+) in
Lead-Free Solders]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217841#antimony-3-versus-bismuth-3-in-lead-free-
solders]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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